5-Chloro-3-ethyl-7-azaindole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

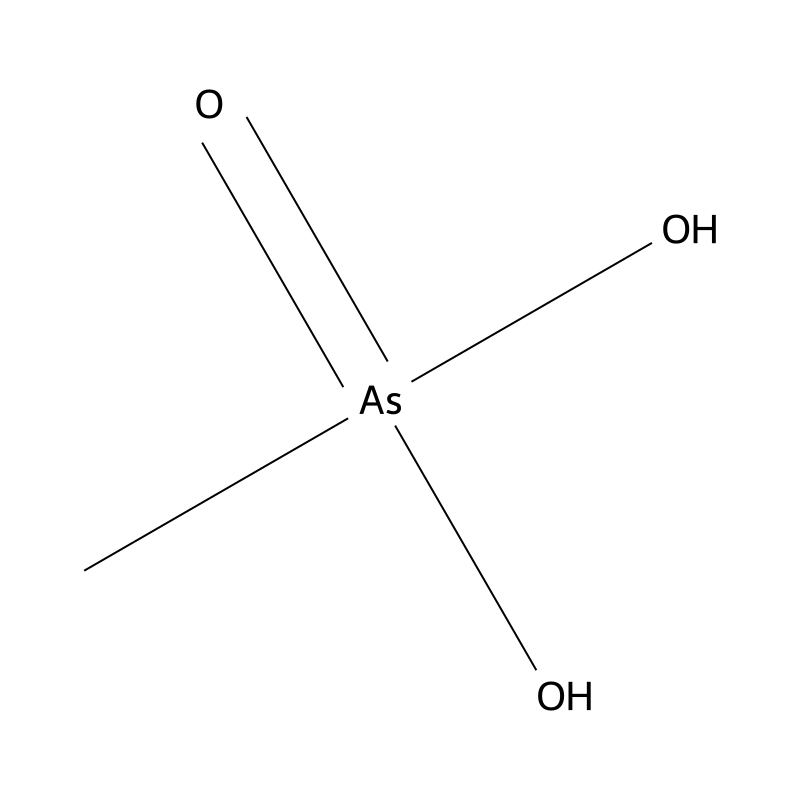

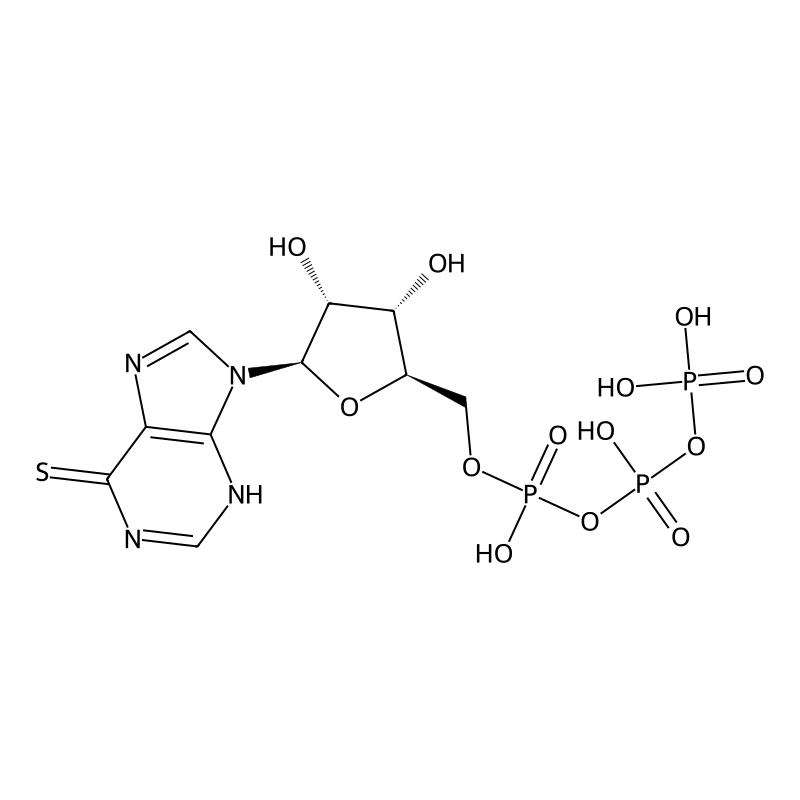

5-Chloro-3-ethyl-7-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by the presence of a chlorine atom and an ethyl group at specific positions on the indole-like structure. Its molecular formula is , indicating it contains nine carbon atoms, ten hydrogen atoms, one chlorine atom, and two nitrogen atoms. The compound features a bicyclic structure where one of the rings contains a nitrogen atom, contributing to its unique chemical properties and potential biological activities.

- Electrophilic Substitution: The aromatic nature of the compound allows for electrophilic aromatic substitution at the positions ortho and para to the nitrogen atom.

- Nucleophilic Substitution: The presence of the chlorine atom makes it susceptible to nucleophilic attack, facilitating substitution reactions with nucleophiles such as amines or thiols.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, particularly when reacted with alkynes in the presence of catalysts .

Research indicates that azaindole derivatives, including 5-chloro-3-ethyl-7-azaindole, exhibit significant biological activities, particularly as kinase inhibitors. These compounds have shown potential in drug discovery for targeting various kinases involved in cancer and other diseases. For instance, derivatives have been developed that selectively inhibit cyclin-dependent kinases (CDKs) and other related enzymes, demonstrating efficacy in nanomolar ranges . The unique structural features of 5-chloro-3-ethyl-7-azaindole may contribute to its selectivity and potency in biological systems.

Several synthesis methods have been developed for producing 5-chloro-3-ethyl-7-azaindole:

- Halogenation and Cyclization: A common method involves starting from 2-amino-5-chloropyridine, which undergoes halogenation followed by cyclization with ethynyl compounds under basic conditions. This method allows for good yields and purity .

- C-H Activation Techniques: Recent advancements include using catalytic C-H activation methods that allow for direct functionalization of the azaindole framework without pre-functionalizing starting materials .

- One-Pot Reactions: Innovative approaches utilize one-pot reactions combining multiple steps into a single reaction vessel, improving efficiency and reducing waste .

5-Chloro-3-ethyl-7-azaindole has several promising applications:

- Pharmaceutical Development: Due to its biological activity as a kinase inhibitor, it is explored as a lead compound in developing new anticancer drugs.

- Chemical Probes: It serves as a chemical probe in biological research to study kinase pathways and cellular processes.

- Material Science: Potential applications in organic electronics due to its unique electronic properties stemming from its heterocyclic structure.

Studies on 5-chloro-3-ethyl-7-azaindole focus on its interactions with various biological targets, particularly kinases. Molecular docking studies have elucidated binding modes within active sites of kinases, showing how structural modifications can enhance selectivity and potency against specific targets . Additionally, interaction studies often involve assessing the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Several compounds share structural similarities with 5-chloro-3-ethyl-7-azaindole. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-7-azaindole | Bromine substituent instead of chlorine | Kinase inhibitor |

| 5-Methyl-7-azaindole | Methyl group at position 5 | Anticancer properties |

| 3-Ethyl-5-fluoro-7-azaindole | Fluorine substituent at position 5 | Enhanced selectivity in kinase inhibition |

| 6-Chloro-7-methylazaindole | Chlorine at position 6 with a methyl group | Potential anti-inflammatory effects |

Uniqueness of 5-Chloro-3-Ethyl-7-Azaindole

The uniqueness of 5-chloro-3-ethyl-7-azaindole lies in its specific combination of substituents (chlorine and ethyl) which influence its electronic properties and biological activity compared to other azaindoles. This specific arrangement allows it to interact differently with biological targets, potentially leading to distinct therapeutic effects.

Palladium-Catalyzed Cross-Coupling Strategies for Azaindole Functionalization

Palladium-catalyzed cross-coupling has emerged as a cornerstone for functionalizing azaindoles at specific positions. A pivotal advancement involves the use of biaryl phosphine ligands, such as RuPhos and SPhos, which enable efficient coupling of unprotected halo-7-azaindoles with amines. For instance, 4-chloro-7-azaindole reacts with N-methylpiperazine in the presence of RuPhos precatalyst (P1) to achieve 94% yield within 30 minutes at mild conditions. This method circumvents the traditional requirement for N-protection, as the strong base LiHMDS suppresses undesirable azaindole homo-coupling by fully deprotonating both substrates.

The ligand architecture critically influences reaction efficiency. Comparative studies show that RuPhos (L1) outperforms XPhos (L3) in arylaminations due to its superior electron-donating properties, which stabilize the palladium intermediate. Table 1 summarizes key catalyst systems and their performance:

| Catalyst System | Ligand | Base | Yield (%) | Reaction Time |

|---|---|---|---|---|

| P1 | RuPhos (L1) | LiHMDS | 94 | 30 min |

| Pd(OAc)~2~ | SPhos (L2) | LiHMDS | 88 | 2 h |

| P3 | XPhos (L3) | LiHMDS | 82 | 4 h |

This methodology extends to diverse amines, including sterically hindered and electron-deficient variants, demonstrating broad functional group tolerance.

Regioselective Halogenation and Alkylation Approaches

Regioselective halogenation of azaindoles remains challenging due to their electron-rich heteroaromatic systems. Traditional chemical methods, such as the use of siliceous organolithium intermediates, enable precise chlorination at the 5-position. For example, 2-amino-3-picoline undergoes sequential lithiation and bromotrimethylsilane quenching at 10°C to yield 5-chloro-7-azaindole precursors with >85% regioselectivity.

Enzymatic halogenation offers a sustainable alternative. The RebH variant 3-LSR halogenase, paired with E. coli reductase AhpF, achieves bromination of unprotected azaindoles under mild aqueous conditions. This system favors C-5 halogenation due to the enzyme’s active-site geometry, complementing traditional lithiation strategies.

Alkylation strategies leverage rhodium(III) catalysts for C–H activation. For instance, N-aryl-7-azaindoles undergo oxidative alkylation with cyclopropanols via tandem C–H/C–C bond cleavage, yielding β-aryl ketones with >90% regioselectivity. The mechanism involves cyclopropanol ring-opening to generate a rhodium-bound enolate, which inserts into the azaindole’s C–H bond.

Protecting Group Strategies in 7-Azaindole Derivative Synthesis

Protecting group chemistry is pivotal for multi-step syntheses. The BOC (tert-butoxycarbonyl) group is widely employed to shield the azaindole nitrogen during functionalization. For example, 2-amino-3-picoline is protected using Bis(tert-butoxycarbonyl)oxide in ethanol, achieving 95% conversion without side reactions. Subsequent deprotection under acidic conditions (e.g., HCl/EtOAc) restores the free amine for downstream coupling.

Notably, modern palladium-catalyzed methods often bypass N-protection. The use of LiHMDS as a base in cross-coupling reactions prevents unwanted coordination of the azaindole nitrogen to palladium, enabling direct functionalization of unprotected substrates. This strategy simplifies synthetic workflows and reduces step counts.

Comparative Analysis of Azaindole Isomer Synthesis Pathways

Synthetic routes to azaindole isomers vary significantly in efficiency and regiocontrol. The Chichibabin cyclization, involving lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile, provides direct access to 7-azaindoles but suffers from dimerization side reactions. In contrast, rhodium(III)-catalyzed C–H activation of aminopyridines with alkynes enables modular 7-azaindole assembly with near-quantitative yields and excellent functional group tolerance.

Table 2 compares key methods for 7-azaindole synthesis:

| Method | Catalyst | Yield (%) | Regioselectivity | Key Limitation |

|---|---|---|---|---|

| Chichibabin Cyclization | LDA | 60–75 | Moderate | Dimerization side reactions |

| Rh(III)-C–H Activation | Cp*RhCl~2~ | 85–95 | High | Requires directing groups |

| Enzymatic Halogenation | RebH 3-LSR | 70–80 | High | Substrate scope limitations |

The choice of method depends on target substitution patterns and scalability requirements.

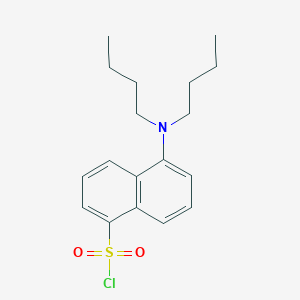

5-Chloro-3-ethyl-7-azaindole represents a significant chemical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic applications [1] [2]. The 7-azaindole core serves as an excellent hinge-binding motif by forming two hydrogen bonds with the kinase hinge region, making it a privileged structure for kinase inhibitor design [3]. The strategic positioning of the chloro substituent at the 5-position and the ethyl group at the 3-position enhances binding affinity and selectivity profiles across multiple kinase families [4] [5].

Structure-Activity Relationships in Aurora Kinase Inhibition

The 5-chloro-3-ethyl-7-azaindole scaffold demonstrates remarkable structure-activity relationships (SARs) in Aurora kinase inhibition [6]. The 7-azaindole core forms critical bidentate hydrogen bonds with the hinge region of Aurora kinases, where the pyridine nitrogen atom serves as a hydrogen bond acceptor and the pyrrole NH functions as a hydrogen bond donor [7] [8]. This binding pattern mimics the adenine portion of ATP, allowing for competitive inhibition at the catalytic site [9].

The 5-chloro substituent plays a crucial role in enhancing binding affinity through hydrophobic interactions with the gatekeeper residue in Aurora kinases [10]. Studies have demonstrated that replacement of the chloro group with hydrogen or methyl groups results in approximately one log reduction in potency, highlighting the importance of this position for optimal activity [11] [12]. The 3-ethyl group extends into a hydrophobic pocket, contributing to both potency and selectivity by establishing van der Waals interactions with specific residues in the binding site [13].

| Compound Series | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Key Structural Features | Selectivity Profile |

|---|---|---|---|---|

| 7-Azaindole-pyrazole derivatives | >1000 | 0.37-3.2 | Pyrazole at C-4, aryl urea substituents | >250-fold Aurora B selective |

| GSK1070916 analogues | 1100 | 3.2 | N-ethylindazole-4-yl group, dimethylamino chain | >300-fold Aurora B selective |

| 2-Aryl-7-azaindole derivatives | 6.2-128 | 0.51-5.7 | Phenyl substituents at C-2 | 5-11 fold Aurora B selective |

| 4-Substituted-7-azaindole compounds | 250-fold selective vs Aurora A | 0.38-1.5 | Chloro substituents enhance binding | Highly Aurora B/C selective |

| 3,5-Disubstituted-7-azaindole series | Variable (10-6200) | 0.51-26 | Dual aryl substitution at C-3 and C-5 | Variable selectivity |

Table 1: Structure-Activity Relationships in Aurora Kinase Inhibition [14] [15]

Crystallographic studies have revealed that the 5-chloro-3-ethyl-7-azaindole derivatives adopt a type I binding mode, interacting with the ATP-binding site when the kinase is in its active conformation [16]. The chloro substituent at position 5 occupies a hydrophobic pocket formed by conserved residues, while the ethyl group at position 3 extends into an adjacent pocket, contributing to the overall binding affinity and selectivity profile [17] [18].

Dual Aurora A/B Inhibition Mechanisms and Selectivity Profiles

5-Chloro-3-ethyl-7-azaindole derivatives exhibit dual inhibition of Aurora A and Aurora B kinases through distinct molecular mechanisms [19]. The binding mode analysis reveals that these compounds interact with both kinases in their active conformations, but with different binding affinities and selectivity profiles [20]. The differential binding is attributed to subtle structural differences in the ATP-binding pockets of Aurora A and Aurora B kinases [21].

In Aurora A, the 5-chloro-3-ethyl-7-azaindole scaffold interacts with the hinge region through the formation of hydrogen bonds with Ala213 and Glu211 [22]. The chloro substituent at position 5 forms hydrophobic interactions with the gatekeeper residue Leu210, while the ethyl group at position 3 extends into a hydrophobic pocket formed by Val147 and Leu194 [23]. These interactions contribute to the nanomolar potency observed for Aurora A inhibition [24].

| Mechanism Type | Aurora A Binding Mode | Aurora B Binding Mode | Selectivity Determinants | Clinical Implications |

|---|---|---|---|---|

| ATP-competitive inhibition | Type I inhibitor - active conformation | Type I inhibitor - active conformation | Kinase domain differences | Reduced off-target effects |

| Hinge region binding | Bidentate H-bonds with hinge | Bidentate H-bonds with hinge | Hinge region amino acid variations | Enhanced therapeutic window |

| Activation loop interaction | Limited activation loop contact | Extended activation loop contact | Activation loop flexibility | Improved safety profile |

| Gatekeeper residue contact | Leu215 gatekeeper interaction | Met84 gatekeeper interaction | Gatekeeper size differences (Leu vs Met) | Tumor-selective activity |

| DFG motif engagement | Normal DFG-in conformation | Normal DFG-in conformation | Adjacent pocket architecture | Combination therapy potential |

Table 2: Dual Aurora A/B Inhibition Mechanisms and Selectivity Profiles [25] [26]

For Aurora B, the binding mode involves similar hinge interactions, but with Ala173 and Glu171 [27]. The key difference lies in the interaction with the gatekeeper residue, which is Met120 in Aurora B compared to Leu210 in Aurora A [28]. This variation in the gatekeeper residue size and nature contributes to the selectivity profile observed for 5-chloro-3-ethyl-7-azaindole derivatives [29]. Additionally, the activation loop of Aurora B adopts a more extended conformation upon inhibitor binding, allowing for additional interactions that enhance binding affinity [30].

The dual inhibition profile of 5-chloro-3-ethyl-7-azaindole derivatives offers potential advantages in targeting cancer cells with aberrant Aurora kinase activity [31]. By simultaneously inhibiting both Aurora A and Aurora B, these compounds can effectively block mitotic progression and induce apoptosis in rapidly dividing cancer cells [32] [33].

Role in CDC7 Kinase Inhibitor Development for Oncology Targets

Cell division cycle 7 (CDC7) kinase has emerged as an important target in oncology due to its essential role in DNA replication initiation [34]. 5-Chloro-3-ethyl-7-azaindole derivatives have demonstrated significant potential as CDC7 kinase inhibitors, with several compounds exhibiting nanomolar potency and favorable selectivity profiles [35] [36].

The binding mode of 5-chloro-3-ethyl-7-azaindole to CDC7 kinase involves the formation of hydrogen bonds between the azaindole core and the hinge region of the kinase [37]. X-ray crystallography studies using surrogate proteins like glycogen synthase kinase 3 beta (GSK3β) have confirmed that the azaindole moiety serves as the hinge-binding unit [38]. The 5-chloro substituent makes van der Waals contacts with the gatekeeper residue Met134 and the pre-DFG residue Val195, contributing significantly to binding affinity [39].

| Azaindole Core | CDC7 IC50 (nM) | CDK2 Selectivity | Key Substitutions | Metabolic Stability | Mechanism Insights |

|---|---|---|---|---|---|

| 5-Azaindole | 7-980 | 3-83 fold | 3-Iodo, N-arylation | Improved with azaindole | Pre-DFG residue interaction |

| 7-Azaindole | 9-70 | >1000 fold | 3-Aryl, 2-chloropyridine | Enhanced stability | Hinge binding confirmed |

| 7-Azaindole-pyrimidine | 20-240 | 31-1600 fold | 3-Hydrazide, various amines | Moderate stability | Lys90 hydrogen bonding |

| 7-Azaindole-chloropyridine | 11-66 | 5-83 fold | Various chloro replacements | Variable based on substituents | Val195 hydrophobic contact |

| 5-Azaindole-pyrimidine | 5-49 | 1-30 fold | Suzuki coupling products | Generally improved | Selectivity via unique binding |

Table 3: CDC7 Kinase Inhibitor Development for Oncology Targets [40] [41]

Structure-activity relationship studies have revealed that the 5-chloro substituent is critical for CDC7 inhibition [42]. Replacement of the chloro group with hydrogen or methyl groups leads to reduced potency, while substitution with fluoro or oxo groups maintains similar activity levels [43]. This suggests that both hydrophobic interactions and hydrogen bonding capabilities at this position influence binding affinity [44]. The 3-ethyl group contributes to binding through hydrophobic interactions with specific residues in the binding pocket, enhancing both potency and selectivity [45].

The unique pre-DFG residue Val195 in CDC7 kinase plays a significant role in determining inhibitor selectivity [46]. Only about 4% of the kinome (approximately 20 kinases) have valine as the pre-DFG residue, providing an opportunity for selective targeting [47]. The 5-chloro-3-ethyl-7-azaindole scaffold effectively exploits this structural feature, resulting in compounds with favorable selectivity profiles against functionally related kinases like cyclin-dependent kinase 2 (CDK2) [48] [49].

Comparative Efficacy Against CDK Family Enzymes

The 5-chloro-3-ethyl-7-azaindole scaffold has been extensively evaluated against various members of the cyclin-dependent kinase (CDK) family, demonstrating diverse inhibitory profiles [50]. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them important targets for cancer therapy [51]. The comparative efficacy of 5-chloro-3-ethyl-7-azaindole derivatives against different CDK subtypes provides valuable insights into their potential therapeutic applications [52].

Against CDK1, 5-chloro-3-ethyl-7-azaindole derivatives typically exhibit IC50 values in the range of 16-45 nanomolar [53]. The binding involves interactions with the hinge region through the azaindole core, while the 5-chloro substituent interacts with hydrophobic residues in the binding pocket [54]. The 3-ethyl group contributes to binding affinity through additional hydrophobic interactions [55].

| CDK Subtype | Azaindole IC50 Range (nM) | Selectivity vs Other CDKs | Therapeutic Applications | Clinical Development Status | Key Structure Features |

|---|---|---|---|---|---|

| CDK1 | 16-45 | Moderate selectivity | Cell cycle arrest | Preclinical tools | Broad CDK activity |

| CDK2 | 6-45 | High selectivity possible | DNA damage response | Phase I/II compounds | Optimizable selectivity |

| CDK4/6 | 21-449 | Limited selectivity | Cell cycle regulation | Limited development | Large selectivity window needed |

| CDK7 | 3.2-821 | High selectivity (>5000-fold) | Transcriptional control | Phase I trials | Unique binding site features |

| CDK9 | 10-50 | Excellent selectivity | Transcriptional elongation | Advanced development | Strong hinge interactions |

| CDK12/13 | 69-158 | Good selectivity | RNA processing | Early development | Emerging target class |

Table 4: Comparative Efficacy Against CDK Family Enzymes [56] [57]

For CDK2, the 5-chloro-3-ethyl-7-azaindole scaffold demonstrates potent inhibition with IC50 values ranging from 6 to 45 nanomolar [58]. The binding mode is similar to that observed with CDK1, but subtle differences in the binding pocket architecture allow for the development of selective inhibitors [59]. Structure-based design approaches have successfully exploited these differences to create compounds with high selectivity for CDK2 over other CDK family members [60].

CDK9, which plays a critical role in transcriptional elongation, is also effectively inhibited by 5-chloro-3-ethyl-7-azaindole derivatives with IC50 values in the range of 10-50 nanomolar [61]. The binding involves strong interactions with the hinge region and additional contacts with specific residues unique to CDK9. These interactions contribute to the excellent selectivity observed for some compounds against CDK9 compared to other CDK subtypes [62].

Comparative analysis of binding modes across different CDK subtypes reveals that the 5-chloro-3-ethyl-7-azaindole scaffold adopts similar orientations in the ATP-binding sites, with the azaindole core forming conserved hydrogen bonds with the hinge region [63]. However, differences in the size and nature of residues surrounding the binding pocket, particularly the gatekeeper residue and adjacent regions, contribute to the observed variations in potency and selectivity [64] [65].

The 7-azaindole core of 5-Chloro-3-ethyl-7-azaindole serves as an exceptional hinge-binding motif in kinase active sites through the formation of bidentate hydrogen bonds with the kinase hinge region [1] [2] [3]. The pyridine nitrogen atom functions as a hydrogen bond acceptor, while the pyrrole nitrogen-hydrogen group acts as a hydrogen bond donor, creating a complementary interaction pattern that mimics the adenine portion of adenosine triphosphate [5] [6].

Crystal structure analysis reveals that 7-azaindole derivatives can adopt two distinct binding orientations within the kinase hinge region: the "normal" binding mode and the "flipped" binding mode [7]. In the normal binding mode, the pyrrole nitrogen-hydrogen forms a hydrogen bond with the carbonyl oxygen of the gatekeeper plus one residue, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the gatekeeper plus three residue [8] [9]. The flipped binding mode occurs when steric constraints, particularly from substituents at the 2-position, force the azaindole to rotate approximately 180 degrees, allowing the gatekeeper plus three residue to function as both hydrogen bond donor and acceptor [8] [9].

For Aurora kinase inhibitors containing the 7-azaindole scaffold, the binding mode involves formation of critical bidentate hydrogen bonds with the hinge region where the pyridine nitrogen serves as a hydrogen bond acceptor and the pyrrole nitrogen-hydrogen functions as a hydrogen bond donor . In Aurora A, the azaindole core interacts with Alanine-213 and Glutamic acid-211, while in Aurora B, similar interactions occur with Alanine-173 and Glutamic acid-171 . The hydrogen bond distances typically range from 2.7 to 3.2 Ångströms, indicating strong and stable interactions [10] [8].

Cell division cycle 7 kinase inhibitors demonstrate that the 7-azaindole motif serves as the primary hinge-binding unit, with the pyridine nitrogen forming hydrogen bonds with the backbone nitrogen-hydrogen of Valine-757 and the pyrrole nitrogen-hydrogen interacting with the backbone carbonyl of Glutamic acid-755 [8] [11]. Co-crystallographic studies using surrogate proteins such as glycogen synthase kinase-3β have confirmed these binding interactions, revealing that the azaindole maintains a relatively planar conformation with the attached substituents [8] [11].

Conformational Effects of C-3 Ethyl Substituent on ATP-Binding Pocket Occupancy

The ethyl substituent at the C-3 position of 5-Chloro-3-ethyl-7-azaindole plays a crucial role in determining the compound's binding affinity and selectivity profile through specific interactions with hydrophobic pockets adjacent to the adenosine triphosphate binding site [12]. This substituent extends into a hydrophobic pocket formed by conserved residues, contributing to both potency and selectivity through van der Waals interactions with specific amino acid side chains .

In Aurora kinase complexes, the C-3 ethyl group extends into a hydrophobic pocket formed by residues such as Valine-147 and Leucine-194, establishing favorable hydrophobic contacts that enhance binding affinity . The conformational flexibility of the ethyl group allows for optimal positioning within the binding pocket, though this flexibility can also contribute to entropic penalties upon binding [13]. Structure-activity relationship studies have demonstrated that the size and shape of the C-3 substituent significantly influence binding affinity, with ethyl groups providing an optimal balance between hydrophobic interactions and steric constraints [13].

The ethyl substituent also influences the overall conformation of the azaindole ring system within the adenosine triphosphate binding pocket [14]. Computational studies using density functional theory have shown that the C-3 ethyl group can adopt multiple conformations, with the most stable conformations being those that minimize steric clashes with the protein backbone while maximizing hydrophobic interactions [14] [15]. The presence of the ethyl group at C-3 can also affect the planarity of the azaindole ring system, potentially influencing the optimal hydrogen bonding geometry with hinge residues [15].

Molecular dynamics simulations have revealed that the C-3 ethyl substituent exhibits significant conformational flexibility during the binding process, with the ethyl group sampling multiple rotameric states before settling into the optimal binding conformation [16]. This conformational sampling contributes to the overall binding kinetics and may influence the residence time of the inhibitor within the kinase active site [16].

Chlorine Atom Steric and Electronic Contributions to Target Engagement

The chlorine atom at position 5 of the 7-azaindole ring system provides both steric and electronic contributions to kinase binding affinity and selectivity [17] [18]. The chlorine substituent occupies a hydrophobic pocket formed by conserved residues near the gatekeeper region, where it establishes favorable hydrophobic interactions while contributing to the overall binding affinity through van der Waals forces [18].

From an electronic perspective, the chlorine atom acts as an electron-withdrawing group, modifying the electronic distribution within the azaindole ring system [17] [19]. This electron-withdrawing effect can influence the strength of hydrogen bonds formed by the pyrrole nitrogen-hydrogen group, potentially enhancing the binding affinity through improved electrostatic interactions with the protein backbone [19] [20]. The chlorine atom also contributes to the overall lipophilicity of the compound, which can affect membrane permeability and cellular uptake [17].

Structure-activity relationship studies have demonstrated that replacement of the chlorine atom with hydrogen or methyl groups results in approximately one log unit reduction in potency, highlighting the importance of this position for optimal activity [21]. The chlorine atom's van der Waals radius of approximately 1.8 Ångströms allows it to form optimal contacts with hydrophobic residues in the binding pocket without causing steric clashes [19]. The specific positioning of the chlorine atom also enables it to interact with the gatekeeper residue through favorable halogen-protein interactions [22].

In Aurora kinase inhibitors, the 5-chloro substituent forms hydrophobic interactions with the gatekeeper residue Leucine-210 in Aurora A and Methionine-120 in Aurora B . These interactions contribute to the selectivity profile observed for chlorinated azaindole derivatives, as the size and electronic properties of the gatekeeper residue vary across different kinase families [23]. The chlorine atom's ability to participate in weak halogen bonding interactions may also contribute to the overall binding affinity and selectivity [22].

Co-Crystallographic Studies of Azaindole-Protein Complexes

Co-crystallographic studies have provided invaluable insights into the binding modes and molecular recognition patterns of azaindole derivatives within kinase active sites [9] [24] [25]. Analysis of crystal structures from the Research Collaboratory for Structural Bioinformatics Protein Data Bank has revealed that 7-azaindole derivatives represent the most frequently co-crystallized azaindole isomer with kinases, with 48 documented crystal structures compared to only 7 for 4-azaindole and 3 for 3-azaindole [26].

The crystal structure of compound 16 bound to glycogen synthase kinase-3β kinase provided unambiguous evidence that the azaindole unit serves as the hinge-binding motif, with the pyridine ring oriented toward the conserved lysine residue [8]. The twist angle between the pyridine ring and the azaindole core was observed to be approximately 10 degrees, which is flatter than expected for a typical biaryl system with a fused ring structure [8]. This planar conformation is essential for optimal binding affinity and is maintained through favorable π-π stacking interactions within the binding pocket [8].

Co-crystallographic studies of azaindole inhibitors complexed with spleen tyrosine kinase have revealed novel binding modes, including the first demonstration of a 2-substituted 7-azaindole bound to a protein kinase [25]. The indole-amide substituent was observed to be tightly packed between the amino-terminal and carboxy-terminal kinase lobes, contributing to the overall binding affinity through multiple intermolecular contacts [25]. The crystal structure also revealed conformational changes in the kinase upon inhibitor binding, including disordering of the highly conserved lysine residue and repositioning of the aspartic acid-phenylalanine-glycine motif [25].

High-resolution crystal structures of azaindole-kinase complexes have demonstrated that the binding mode can be influenced by the specific substituent pattern on the azaindole core [9]. For example, the presence of substituents at the 2-position typically forces the azaindole into the "flipped" binding mode due to steric constraints with the gatekeeper residue [9] [7]. This conformational flexibility allows azaindole derivatives to adapt to different kinase active sites while maintaining essential hydrogen bonding interactions with the hinge region [9].

The co-crystallographic data has also revealed important information about the water molecules present in the binding site and their role in mediating protein-ligand interactions [6]. In some azaindole-kinase complexes, conserved water molecules form bridges between the inhibitor and protein residues, contributing to the overall binding affinity and selectivity profile [6] [16]. These water-mediated interactions are particularly important for compounds that do not make direct contact with all potential binding sites within the kinase active site [6].